molecular formula C17H18F2N2 B154382 1-[Bis(4-fluorophenyl)methyl]piperazine CAS No. 27469-60-9

1-[Bis(4-fluorophenyl)methyl]piperazine

Cat. No.: B154382
CAS No.: 27469-60-9
M. Wt: 288.33 g/mol
InChI Key: TTXIFFYPVGWLSE-UHFFFAOYSA-N
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Description

1-[Bis(4-fluorophenyl)methyl]piperazine is a chemical compound with the molecular formula C17H18F2N2. It is formed during the synthesis of flunarizine, a drug used to treat migraines and other conditions. The compound features a piperazine ring connected to a diphenylmethane moiety with two fluorine atoms at the para positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Bis(4-fluorophenyl)methyl]piperazine can be synthesized through a one-step reaction involving nucleophilic substitution. The reaction typically involves the halogenated analogues of the second fragments . The crystals of this compound exhibit a monoclinic crystal system and space group P 2 1 / c .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar nucleophilic substitution reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXIFFYPVGWLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057699
Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27469-60-9
Record name 1-[Bis(4-fluorophenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27469-60-9
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[bis(4-fluorophenyl)methyl]piperazine
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Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
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Synthesis routes and methods

Procedure details

To 14.32 g (60 mmol) of said 4,4'-difluorobenzhydryl chloride were added 10.46 g (90 mmol) of anhydrous sodium carbonate, 25.84 g (300 mmol) of piperazine and 52 ml of dry chloroform, and the mixture was heated under reflux. To the reaction mixture was added dropwise over 45 minutes 14.32 g (60 mmol) of 4,4'-difluorobenzhydryl chloride in 13 ml of dry chloroform. The mixture was heated under reflux for 18 hours and filtered. The filtrate was washed successively with water and a saturated aqueous sodium chloride solution, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. There was obtained a residue, which was subjected to column chromatography on silica gel to give 13.49 g (47 mmol) of 4,4'-difluorobenzhydryl piperazine from eluates of dichloromethane-methanol (10:1).
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.32 g
Type
reactant
Reaction Step Two
Quantity
10.46 g
Type
reactant
Reaction Step Two
Quantity
25.84 g
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
14.32 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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